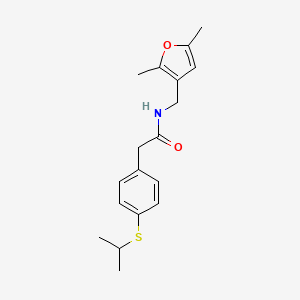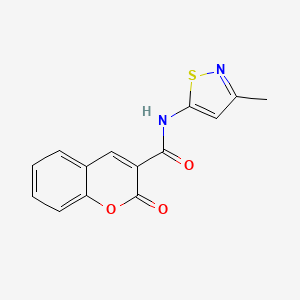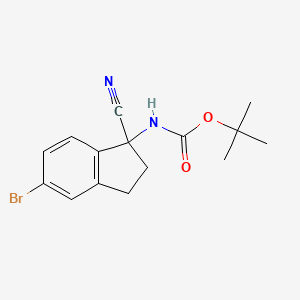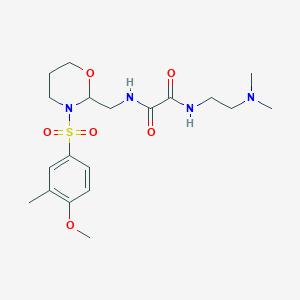
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of structurally similar compounds often involves multi-step reactions combining different chemical entities to form complex molecules. For example, Sunder et al. (2013) detailed the synthesis of acetamide derivatives by reacting substituted phenyl and benzofuran with various acetamides, highlighting the intricate processes involved in creating such molecules (Sunder & Maleraju, 2013). This process mirrors the complexity expected in synthesizing "N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide".
Molecular Structure Analysis
The molecular structure of acetamide derivatives plays a crucial role in their chemical behavior and potential applications. Dou et al. (1997) analyzed the crystal structures of several N-substituted acetamides, providing insights into their planar geometries and molecular conformations (Dou et al., 1997). Such studies are essential for understanding the molecular structure of "this compound".
Chemical Reactions and Properties
Chemical reactions involving acetamide compounds can lead to various derivatives with diverse properties. For instance, Mella et al. (2004) explored the addition of a phenyl cation to norbornene, resulting in acetamides, demonstrating the reactivity of such compounds under different conditions (Mella, Fagnoni, & Albini, 2004). This reactivity is relevant when considering the chemical reactions "this compound" might undergo.
Physical Properties Analysis
The physical properties of compounds like "this compound" are influenced by their molecular structures. The crystallographic analysis by Dou et al. (1997) and others offers valuable data on the solid-state properties, such as crystal packing and hydrogen bonding, which affect the compound's solubility, stability, and reactivity.
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including reactivity, stability, and interaction with other molecules, are key to their potential applications. For example, studies on the silylation of N-(2-hydroxyphenyl)acetamide have revealed transformations leading to heterocyclic compounds, showcasing the versatile chemistry of acetamides (Lazareva et al., 2017). These insights are critical for understanding the behavior of "this compound" in chemical environments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in organic chemistry frequently involves the synthesis and characterization of novel compounds with potential applications in various fields such as medicine, agriculture, and materials science. For instance, studies on compounds like N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrate the synthesis and anti-inflammatory activity evaluation of chemical entities, indicating the broad interest in discovering compounds with therapeutic potentials (K. Sunder & Jayapal Maleraju, 2013).
Anticancer and Antimicrobial Applications
Several synthesized compounds, such as thiazole derivatives, have been investigated for their anticancer activities. Research on 5-methyl-4-phenyl thiazole derivatives, for instance, explores their synthesis and evaluation as anticancer agents, underscoring the interest in developing novel therapeutics (A. Evren et al., 2019). Similarly, studies have assessed the antimicrobial activities of various acetamide derivatives, highlighting the versatility of these compounds in addressing health-related challenges (Samreen Gul et al., 2017).
Chemical Modification and Structure-Activity Relationships
Research on the chemical modification of specific moieties within a molecule and their effects on biological activity is common. For example, the study on the modification of methylene groups in N-(Isothiazol-5-yl)phenylacetamides to investigate insecticidal activity demonstrates how structural changes can impact a compound's function (J. Samaritoni et al., 1999). These insights can be valuable in guiding the design and synthesis of new compounds with desired properties.
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-12(2)22-17-7-5-15(6-8-17)10-18(20)19-11-16-9-13(3)21-14(16)4/h5-9,12H,10-11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWGWXIOEGIHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CC2=CC=C(C=C2)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)



![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)
![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)

![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2497201.png)

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)


![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)